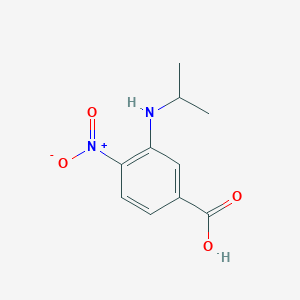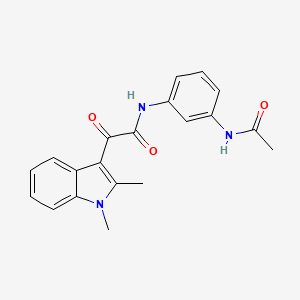
2-cyano-N-(2,3-dimethylphenyl)-3-(3-methoxyphenyl)propanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-cyano-N-(2,3-dimethylphenyl)-3-(3-methoxyphenyl)propanamide, also known as 2-CNMPP, is a synthetically produced compound that has been studied extensively for its potential applications in scientific research. It is a small molecule that is easily synthesized and has been found to have a range of biochemical and physiological effects.
科学的研究の応用
2-cyano-N-(2,3-dimethylphenyl)-3-(3-methoxyphenyl)propanamide has been studied extensively for its potential applications in scientific research. It has been found to have a wide range of biological activities, including anti-inflammatory, antifungal, and antioxidant properties. It has also been shown to have anticancer activity, and has been studied for its potential to treat various types of cancer. In addition, this compound has been studied for its potential to treat neurological and metabolic disorders, such as Alzheimer's disease, Parkinson's disease, and diabetes.
作用機序
The mechanism of action of 2-cyano-N-(2,3-dimethylphenyl)-3-(3-methoxyphenyl)propanamide is not fully understood. However, it is believed to act as an inhibitor of the enzyme acetylcholinesterase, which is responsible for the breakdown of acetylcholine in the brain. This inhibition leads to an increase in the levels of acetylcholine, which can have a range of effects on the body, including improved memory and cognitive function. In addition, this compound has been found to have anti-inflammatory and antioxidant properties, which may contribute to its therapeutic effects.
Biochemical and Physiological Effects
This compound has been found to have a range of biochemical and physiological effects. It has been found to have anti-inflammatory, antifungal, and antioxidant properties. In addition, it has been studied for its potential to treat various types of cancer, neurological disorders, and metabolic disorders. This compound is also believed to act as an inhibitor of the enzyme acetylcholinesterase, which can lead to an increase in the levels of acetylcholine in the brain. This can have a range of effects on the body, including improved memory and cognitive function.
実験室実験の利点と制限
2-cyano-N-(2,3-dimethylphenyl)-3-(3-methoxyphenyl)propanamide has several advantages for use in laboratory experiments. It is a small molecule, which makes it easy to synthesize and purify. In addition, it has a wide range of biological activities, which makes it useful for a variety of research applications. However, this compound also has some limitations. It is not approved for use in humans, and its long-term safety and efficacy have not been established.
将来の方向性
There are a number of potential future directions for research on 2-cyano-N-(2,3-dimethylphenyl)-3-(3-methoxyphenyl)propanamide. Further research could be conducted to better understand its mechanism of action and to identify potential therapeutic uses. In addition, further research could be conducted to evaluate its safety and efficacy for use in humans. Finally, further research could be conducted to explore its potential applications in other areas, such as cancer therapy and drug delivery.
合成法
2-cyano-N-(2,3-dimethylphenyl)-3-(3-methoxyphenyl)propanamide can be synthesized using a variety of methods. The most commonly used method is an acid-catalyzed condensation reaction between 2,3-dimethylphenylacetonitrile and 3-methoxyphenylacetic acid. This reaction is carried out in a mixture of ethyl acetate and acetic acid, and the product is purified and crystallized to obtain pure this compound.
特性
IUPAC Name |
2-cyano-N-(2,3-dimethylphenyl)-3-(3-methoxyphenyl)propanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N2O2/c1-13-6-4-9-18(14(13)2)21-19(22)16(12-20)10-15-7-5-8-17(11-15)23-3/h4-9,11,16H,10H2,1-3H3,(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DZHRNVTUMAXYDL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)NC(=O)C(CC2=CC(=CC=C2)OC)C#N)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-[2-(3,4-dihydro-1H-isoquinolin-2-yl)-2-oxoethyl]-1,2,3-benzotriazin-4-one](/img/structure/B2902298.png)
![[2-[1-[2-(4-Methoxyphenyl)ethyl]-2,5-dimethylpyrrol-3-yl]-2-oxoethyl] 6-chloropyridine-3-carboxylate](/img/structure/B2902299.png)

![N-(6-nitrobenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)-3-(p-tolylthio)propanamide](/img/structure/B2902303.png)


![2-[3-(3-Bromopyridin-4-yl)oxypyrrolidin-1-yl]-5-fluoropyrimidine](/img/structure/B2902309.png)
![(1R,5S)-8-((2-bromophenyl)sulfonyl)-8-azabicyclo[3.2.1]oct-2-ene](/img/structure/B2902311.png)


![9-(4-bromophenyl)-3-(4-fluorobenzyl)-1-methyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B2902316.png)

![methyl 5-{[cyano(oxolan-3-yl)methyl]carbamoyl}-2-ethyl-4-methyl-1H-pyrrole-3-carboxylate](/img/structure/B2902318.png)
